1-Methoxyoctane

Description

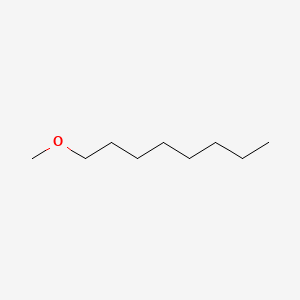

Structure

3D Structure

Properties

IUPAC Name |

1-methoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAWWRJHTAZJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239190 | |

| Record name | 1-Methoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-56-6 | |

| Record name | Methyl octyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxyoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxyoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxyoctane

Catalytic Telomerization Routes

A significant industrial route to 1-methoxyoctane begins with the telomerization of 1,3-butadiene (B125203). This process involves the dimerization of the diene with the simultaneous addition of a nucleophile, in this case, methanol (B129727). researchgate.netsciopen.com The reaction is notable for its 100% atom efficiency. researchgate.netrsc.org

The efficiency, activity, and selectivity of the palladium-catalyzed telomerization are critically dependent on the ligand coordinated to the palladium center. rsc.orgrsc.org A wide array of ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), have been developed to optimize the synthesis of the desired linear product, 1-methoxy-2,7-octadiene (B8591526) (1-MODE). rsc.orgrsc.org

Triarylphosphines and Other Phosphine (B1218219) Ligands:

Triphenylphosphine (PPh₃): While classic and frequently used, PPh₃ provides only moderate selectivity for the linear 1-MODE product. researchgate.netrsc.orgrsc.org

Substituted Triarylphosphines: Derivatives of PPh₃ with electron-donating methoxy (B1213986) groups, such as tris-(o-methoxyphenyl)phosphine (TOMPP), have shown significantly increased yields and catalyst turnover numbers. researchgate.netrsc.org

Trialkylphosphines: Ligands like triethylphosphine (B1216732) (PEt₃) can offer higher selectivity than PPh₃. rsc.orgrsc.orgrsc.org In contrast, sterically hindered phosphines like tricyclohexylphosphine (B42057) (PCy₃) tend to favor the formation of byproducts like 1,3,7-octatriene. rsc.orgrsc.orgrsc.org

Bulky Monophosphines: Ligands with bulky backbones, such as those based on a xanthene framework, have demonstrated excellent activity and selectivity even at low temperatures. rsc.orgacs.org

Bidentate Phosphines: Diphosphine ligands with a larger "bite angle" have shown improved conversion rates compared to PPh₃. rsc.org

(Benzo)furylphosphines: Novel phosphine ligands based on furyl groups have enabled the synthesis of 1-MODE in quantitative yields with high productivity, even at ambient temperatures and with very low palladium loading (0.001 mol%). rsc.orgrsc.orgrsc.org

N-Heterocyclic Carbenes (NHCs): Over the past two decades, palladium complexes incorporating N-heterocyclic carbene (NHC) ligands have emerged as highly effective catalysts for this telomerization. rsc.orgrsc.org For instance, using 1,3-dimesityl-imidazol-2-ylidene (IMes) as a ligand can achieve selectivities for 1-MODE as high as 97.5%, significantly outperforming traditional PPh₃-based systems. researchgate.net These Pd-NHC catalysts are highly active at very low concentrations and have been successfully applied on an industrial pilot scale. rsc.orgresearchgate.netresearchgate.net Recently, heterogeneous catalysts using NHCs supported on hypercrosslinked polymers have achieved exceptional activity (Turnover Number up to 3.1×10⁵) and selectivity (98.5%), with the catalyst being reusable for at least 10 cycles. cas.cn

| Ligand Type | Specific Ligand | Key Findings | Selectivity for 1-MODE | Reference |

|---|---|---|---|---|

| Triarylphosphine | Triphenylphosphine (PPh₃) | Benchmark ligand; moderate yield and poor linear selectivity. | ~87% | researchgate.netrsc.org |

| Substituted Triarylphosphine | Tris-(o-methoxyphenyl)phosphine (TOMPP) | Significantly increased yields and catalyst turnover numbers. | High | researchgate.net |

| Trialkylphosphine | Triethylphosphine (PEt₃) | Higher selectivity compared to PPh₃. | High | rsc.orgrsc.org |

| N-Heterocyclic Carbene (NHC) | 1,3-dimesityl-imidazol-2-ylidene (IMes) | Excellent selectivity and activity, even with industrial C4 feedstock. | 97.5% | researchgate.netrsc.org |

| (Benzo)furylphosphine | Difuryl-n-propyl-phosphine | Quantitative yield at ambient temperature with low Pd loading. | High (High Purity) | rsc.orgrsc.org |

| Heterogeneous NHC | Pd@HCP-NHC-3 | Very high activity and selectivity; catalyst is recyclable. | 98.5% | cas.cn |

The generally accepted mechanism for the palladium-catalyzed telomerization of butadiene proceeds through a π-allyl intermediate pathway. acs.org The key steps are as follows:

Oxidative Coupling: The catalytic cycle begins with the oxidative coupling of two 1,3-butadiene molecules to a Pd(0) center, which forms a bis-π-allylpalladium(II) intermediate (a Pd(II)(η³:η¹-octadienediyl) species). acs.org

Protonation/Nucleophilic Attack: In the presence of methanol, the palladium-allyl intermediate is attacked by the methoxide (B1231860) nucleophile. acs.org This step leads to the formation of the C-O bond and produces the 1-methoxy-2,7-octadiene product, which remains coordinated to the palladium center. acs.org

Reductive Elimination & Catalyst Regeneration: The final step involves the release of the 1-methoxy-2,7-octadiene product from the palladium complex. Subsequent ligand exchange with two new butadiene molecules regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

The formation of this compound is completed in a second, distinct step: the hydrogenation of the 1-methoxy-2,7-octadiene (1-MODE) intermediate produced during telomerization. rsc.orgepa.govrsc.org This conversion is a well-established and high-yielding process. rsc.orgrsc.org The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst. For example, hydrogenation over a 0.8% Pd/C catalyst at 100°C can furnish this compound with a yield greater than 99%. The resulting high-purity this compound can then be used in a subsequent cracking step to produce 1-octene (B94956) and regenerate methanol for recycling. rsc.orgepa.govgoogle.com

An alternative, more direct route to this compound involves the acid-catalyzed addition of methanol across the double bond of 1-octene. smolecule.com This reaction follows Markovnikov's rule, which would typically favor the formation of 2-methoxyoctane. However, the reaction can be influenced by various factors. Studies have investigated this reaction using catalysts such as p-toluenesulfonic acid. rsc.org Research using solid acid catalysts like Amberlyst 15 has also shown that methanol can react with 1-octene to form methyl ethers. acs.org However, this reaction often competes with the formation of other products, such as octanols and dioctyl ethers, particularly in the presence of water. acs.org The reaction of 1-octene with methanol has been noted to be negligibly slow under certain conditions, even at elevated temperatures. rsc.org

Palladium-Catalyzed Coupling of 1,3-Butadiene with Methanol

Mechanistic Studies of Palladium-Mediated π-Allyl Pathways

Formation via Anti-Markovnikov Hydroalkoxylation Reactions

The synthesis of this compound can also be achieved through an anti-Markovnikov hydroalkoxylation of 1-octene. This process adds the methoxy group to the terminal carbon of the alkene, which is contrary to the typical electronic preference. One reported instance of this reaction utilized a trinuclear platinum cluster as a catalyst. rsc.org In this specific study, the anti-Markovnikov product, this compound, was observed in the product mixture. rsc.org The proposed mechanism suggests that the reaction is facilitated by the presence of hydroperoxide impurities in the 1-octene starting material, which react with the platinum catalyst to enable the formation of this compound. rsc.orgresearchgate.net

Platinum-Catalyzed Pathways Involving Terminal Olefins

Research has shown that certain platinum complexes can catalyze the synthesis of this compound from 1-octene. Specifically, a trinuclear platinum cluster, [(dppe)3Pt3H3]+, has been identified as a catalyst for the reaction between 1-octene and methanol, resulting in the formation of this compound. researchgate.netresearchgate.net This reaction yields the anti-Markovnikov product, where the methoxy group is added to the terminal carbon of the olefin. researchgate.netrsc.org

The proposed mechanism for this platinum-catalyzed reaction involves the interaction of the platinum cluster with hydroperoxide impurities present in the 1-octene substrate. rsc.org The reaction proceeds through a series of steps facilitated by the platinum catalyst, leading to the formation of the ether.

Influence of Hydroperoxide Impurities on this compound Production

The presence of hydroperoxide impurities in the terminal olefin substrate, such as 1-octene, has been found to be a critical factor in the platinum-catalyzed synthesis of this compound. researchgate.netrsc.org It is suggested that a reaction occurs between these hydroperoxide impurities and the trinuclear platinum cluster, which is essential for the formation of this compound. rsc.org

Optimization of Reaction Conditions and Selectivity in this compound Synthesis

A significant industrial method for producing this compound involves a two-step process. The first step is the palladium-catalyzed telomerization of 1,3-butadiene with methanol to produce 1-methoxy-2,7-octadiene. rsc.orgresearchgate.netrsc.orgrsc.org This intermediate is then hydrogenated to yield this compound. rsc.orgresearchgate.netrsc.orgrsc.org The optimization of both stages is crucial for achieving high yield and selectivity.

The initial telomerization step has been a primary focus of optimization to ensure a high yield of the desired 1-methoxy-2,7-octadiene precursor. In a process developed by Dow Chemical, a palladium/triarylphosphine catalytic system is employed. The use of specific ligands, such as 1,3,5,7-tetramethyl-6-(2-methoxyphenyl)-2,4,8-trioxa-6-phosphaadamantane, has been shown to enhance selectivity and conversion rates.

The subsequent hydrogenation of 1-methoxy-2,7-octadiene to this compound is a well-established and efficient process. rsc.orgrsc.org This step typically proceeds with high conversion and selectivity, leading to a final product of high purity. researchgate.netgoogle.com

Below are interactive data tables summarizing the optimized reaction conditions for the key steps in the synthesis of this compound.

Table 1: Optimized Conditions for the Telomerization of 1,3-Butadiene with Methanol

| Parameter | Catalyst System | Temperature (°C) | Time (h) | Molar Ratios | Yield of 1-methoxy-2,7-octadiene (%) |

| Condition Set 1 | Pd(acac)₂ / PPh₃ / CH₃ONa | 70 | 1.5 | n(PPh₃)/n(Pd(acac)₂)/n(CH₃ONa) = 8.54×10⁻⁵/4.27×10⁻⁵/5.62×10⁻⁴ | ~88 |

| Condition Set 2 | Tris(dibenzylideneacetone)dipalladium(0) / Tris-(4-methoxyphenyl)phosphine | 60 | - | - | 95 (selectivity) |

Data sourced from references .

Table 2: Conditions for the Hydrogenation of 1-methoxy-2,7-octadiene to this compound

| Parameter | Catalyst | Temperature (°C) | Pressure | Yield of this compound (%) |

| Condition Set A | 0.8% Pd/C | 100 | - | >99 |

| Condition Set B | Nickel Catalyst | - | - | - |

| Condition Set C | Palladium on alumina (B75360) (0.3 wt% Pd) | 80 | 15 bar | 99.2 (purity) |

| Condition Set D | Palladium on carbon (Pd/C) | 25-50 | 1–3 atm H₂ | >98 (conversion) |

Data sourced from references researchgate.netgoogle.comasau.ru.

Reaction Pathways and Mechanistic Investigations of 1 Methoxyoctane

Elimination and Cleavage Reactions

The chemical behavior of 1-methoxyoctane is significantly characterized by reactions that involve the cleavage of its ether linkage or elimination to form unsaturated compounds. These transformations are central to its primary industrial application as a precursor to 1-octene (B94956).

Thermally Induced Catalytic Cracking to 1-Octene and Methanol (B129727)

The most significant elimination reaction of this compound is its thermally induced catalytic cracking. This process is the final step in a commercial route to produce 1-octene, a valuable comonomer in polyethylene (B3416737) production. researchgate.netwikipedia.orgrsc.org The process involves the high-temperature dissociation of this compound over a catalyst to yield 1-octene and methanol, which can then be recycled. researchgate.netwikipedia.orggoogle.com This reaction is a cornerstone of the Dow Chemical process, which begins with the palladium-catalyzed telomerization of butadiene and methanol to form 1-methoxy-2,7-octadiene (B8591526). researchgate.netrsc.org This intermediate is then fully hydrogenated to produce this compound, the direct feedstock for the cracking stage. researchgate.netrsc.orgrsc.org

Analysis of Heterogeneous Catalyst Systems (e.g., γ-Al₂O₃)

The industrial cracking of this compound is conducted in the presence of heterogeneous catalysts, with gamma-alumina (γ-Al₂O₃) being a prominently cited system. google.com The selection of the catalyst and operating conditions is critical to maximizing the yield and selectivity towards the desired 1-octene product. Research indicates that γ-Al₂O₃, often with modifications to control its acidic properties, is effective for this transformation. researchgate.net

The catalytic activity of alumina (B75360) is linked to its surface acidity and crystal structure, which can be altered by factors such as calcination temperature. researchgate.netd-nb.info For the dehydration of alcohols, a related reaction, the Lewis acid sites (LAS) on the alumina surface play a crucial role. researchgate.net In the cracking of this compound, these acidic sites facilitate the cleavage of the C-O bond. The reaction is typically carried out at elevated temperatures, with reported ranges between 250°C and 350°C. Under these conditions, high conversion rates and selectivities for 1-octene can be achieved. rsc.org

Table 1: Performance of Heterogeneous Catalysts in this compound Cracking

| Catalyst System | Temperature Range (°C) | Pressure (bar) | Reported 1-Octene Yield/Purity | Source(s) |

| γ-Al₂O₃ | 280–330 | Not specified | 83% yield | |

| Base-catalyzed (unspecified) | High Temperature | Not specified | 97% yield | rsc.org |

| γ-Al₂O₃ (modified) | 250–350 | 0.2–10 | >97% purity, 85-90% conversion |

Elucidation of Beta-Elimination Mechanisms

The catalytic cracking of this compound to 1-octene and methanol proceeds through a β-elimination (also known as 1,2-elimination) mechanism. spcmc.ac.in This type of reaction involves the removal of two atoms or groups from adjacent carbon atoms, designated α and β, resulting in the formation of a double bond. spcmc.ac.in

In the case of this compound, the carbon atom bonded to the methoxy (B1213986) group is the α-carbon, and the adjacent carbon atom in the octyl chain is the β-carbon. The mechanism involves the following key steps:

Adsorption : The this compound molecule adsorbs onto an active site on the catalyst surface, such as a Lewis acid site on γ-Al₂O₃.

Activation : The interaction with the acid site weakens the C-O bond of the ether.

Proton Abstraction : A β-hydrogen atom is abstracted by a basic site on the catalyst or by the methoxy group itself.

Bond Reorganization : Simultaneously, the electrons from the C-H bond shift to form a π-bond between the α and β carbons, and the C-O bond cleaves.

Desorption : The final products, 1-octene and methanol, desorb from the catalyst surface, regenerating the active site.

This process is stereospecific, often favoring an anti-periplanar arrangement of the departing hydrogen and the methoxy leaving group to achieve the lowest energy transition state. siue.edu The reaction results in the formation of the terminal alkene, 1-octene, as the primary product.

Oxidative Transformations of the Ether Moiety

While ethers are generally considered stable functional groups, they can undergo oxidation under specific conditions. ontosight.ai For this compound, oxidative transformation would involve the cleavage of the ether linkage. Based on the oxidation of analogous ethers, such as 1-methoxyhexane (B1208298) which yields hexanoic acid and methanol, the oxidation of this compound is expected to initially produce octanal (B89490) and methanol. Further oxidation of the resulting aldehyde could lead to the formation of octanoic acid. Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide are typically used for such transformations.

In a different context, this compound has been observed as a product during the anti-Markovnikov oxidation of 1-octene in the presence of methanol, indicating the reversibility of the etherification under specific oxidative conditions. rsc.orgrsc.org

Reductive Pathways and Their Products

The ether linkage in compounds like this compound is generally resistant to reduction. ontosight.ai Unlike its unsaturated precursor, 1-methoxy-2,7-octadiene, which is readily hydrogenated to this compound, the saturated ether itself does not undergo reduction under standard catalytic hydrogenation conditions (e.g., H₂ with a palladium catalyst). rsc.org Cleavage of the ether bond via reduction would require harsh conditions or specific reagents capable of breaking the stable C-O bond. If such a reaction were forced, the likely products would be octane (B31449) and methanol.

Substitution Reactions Involving the Methoxy Group

The methoxy group of this compound can be replaced via nucleophilic substitution reactions. ontosight.ai In these reactions, the methoxy group acts as a leaving group. However, because the methoxide (B1231860) anion is a poor leaving group, the reaction typically requires acid catalysis. The acid protonates the ether oxygen, converting the methoxy group into a good leaving group (methanol).

Subsequent attack by a nucleophile can then displace the methanol molecule. For example, reaction with strong hydrohalic acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) would lead to the formation of 1-bromooctane (B94149) or 1-iodooctane, respectively, along with methanol. The stability of the ether is highlighted in studies where this compound, unlike its corresponding alcohol (1-octanol), is unable to be oxidized to an aldehyde intermediate, thus inhibiting subsequent C-H bond functionalization reactions. chemrxiv.orgamazonaws.com This demonstrates that substitution or cleavage of the methoxy group requires targeted and often vigorous reaction conditions.

Role of this compound as a Medium or Reagent in Chemical Transformations

While this compound is recognized for its use as a solvent in various organic reactions, facilitating chemical processes and enhancing their efficiency, detailed investigations into its specific roles in modulating complex reaction mechanisms are not extensively documented in publicly available research. lookchem.com Its utility is noted in general chemical synthesis and research. lookchem.com

Influence on Regioselectivity and Reactivity in Organometallic Processes (e.g., Organocopper 1,4-Addition)

Organocopper reagents, often called Gilman reagents, are valued in organic synthesis for their ability to form carbon-carbon bonds, particularly through the 1,4-conjugate addition to α,β-unsaturated ketones. masterorganicchemistry.comwikipedia.org This reaction stands in contrast to the 1,2-addition typically observed with more reactive organometallic compounds like Grignard reagents. masterorganicchemistry.comlibretexts.org The choice of solvent is a critical parameter that can significantly influence the reactivity of the organocopper species and the regioselectivity of the addition. acs.org

Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used in these reactions. acs.org The solvent can affect the aggregation state and reactivity of the organocopper reagent by coordinating to the lithium cation present in the cuprate (B13416276) cluster. acs.org For instance, strongly coordinating solvents like THF have been observed to sometimes decrease the rate and yield of 1,4-addition reactions, potentially by competing with the enone for coordination to the lithium ion. acs.org

Advanced Analytical Characterization of 1 Methoxyoctane and Its Derivatives

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the molecular structure of 1-methoxyoctane and assessing the purity of a sample. These methods probe the interactions of molecules with electromagnetic radiation, providing a unique fingerprint of the compound's chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methoxy (B1213986) and Alkyl Chain Signal Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound. chemistrysteps.com By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecule's connectivity can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of chemically non-equivalent protons. The protons of the methoxy group (-OCH₃) typically appear as a sharp singlet, as they have no adjacent protons to couple with. The protons on the long alkyl chain will present as a series of multiplets. The chemical shift (δ), reported in parts per million (ppm), for each signal provides information about the electronic environment of the protons. pressbooks.pub For instance, the protons on the carbon adjacent to the ether oxygen are deshielded and will appear at a higher chemical shift compared to the protons further down the alkyl chain. The integration of the peak areas in the ¹H NMR spectrum gives the ratio of the number of protons in each unique environment. docbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of every carbon signal, even in complex molecules. libretexts.org The carbon of the methoxy group will have a characteristic chemical shift, as will each of the carbons in the octyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH₃-O | ~3.3 (singlet) | ~58 |

| O-CH₂- | ~3.4 (triplet) | ~72 |

| -CH₂- (C2) | ~1.6 (quintet) | ~32 |

| -CH₂- (C3-C6) | ~1.3 (multiplet) | ~29 |

| -CH₂- (C7) | ~1.3 (multiplet) | ~23 |

| -CH₃ (C8) | ~0.9 (triplet) | ~14 |

| Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Carbon-Oxygen Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. For this compound, the most characteristic absorption band in its IR spectrum is due to the C-O stretching vibration of the ether linkage. This strong absorption typically appears in the region of 1150-1085 cm⁻¹. The presence of this band is a strong indicator of an ether functional group. Additionally, the spectrum will show strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region, characteristic of the alkyl chain. The absence of other significant functional group absorptions, such as a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1700 cm⁻¹), can help confirm the purity of the this compound sample.

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for quantifying its concentration. When coupled with mass spectrometry, these methods provide a powerful tool for both qualitative identification and the detection of impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Verification and Impurity Profiling

After separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, which for this compound is 144.26 g/mol . nist.gov The fragmentation pattern is a unique fingerprint of the molecule and can be compared to spectral libraries, such as the NIST Mass Spectral Library, for confident identification. nist.gov GC-MS is also highly effective for identifying and quantifying impurities in a this compound sample, as each impurity will produce its own distinct peak and mass spectrum. umyu.edu.ng

High-Resolution Mass Spectrometry (HR-MS) for Identification of Low-Abundance Degradation Byproducts

High-Resolution Mass Spectrometry (HR-MS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass. HR-MS is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). When analyzing degradation byproducts of this compound, which may be present at very low concentrations, HR-MS can provide the confidence needed for unambiguous identification. lcms.cz This is crucial for understanding the degradation pathways and stability of the parent compound.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Decomposition Products

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a specialized technique for the analysis of volatile organic compounds (VOCs) present in the gas phase above a solid or liquid sample. d-nb.infogcms.cz This method is ideal for identifying volatile decomposition products of this compound without the need for solvent extraction. The sample is placed in a sealed vial and heated, causing volatile compounds to partition into the headspace. A sample of this vapor is then injected into the GC-MS for analysis. nih.gov HS-GC-MS is a sensitive technique that can detect trace levels of volatile degradation products, providing valuable information about the compound's stability and potential off-gassing characteristics. nih.govmdpi.com

Table 2: Summary of Analytical Techniques for this compound Characterization

| Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H NMR Spectroscopy | Structural Elucidation | Proton environment, connectivity, and relative abundance |

| ¹³C NMR Spectroscopy | Structural Elucidation | Carbon skeleton and chemical environment of each carbon |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of C-O and C-H bonds, absence of other functional groups |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification | Retention time, molecular weight, and fragmentation pattern for compound verification and impurity profiling |

| High-Resolution Mass Spectrometry (HR-MS) | Precise Mass Measurement | Accurate mass and elemental composition for unambiguous identification of low-abundance byproducts |

| Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Analysis of Volatiles | Identification of volatile decomposition products |

Advanced Techniques for Mechanistic Intermediates

Understanding the intricate mechanisms of chemical reactions involving this compound and its derivatives is crucial for process optimization and the development of novel synthetic routes. Many chemical transformations, particularly those involving oxidation, catalysis, or high-energy processes, may proceed through short-lived, highly reactive intermediates. uantwerpen.be The identification and characterization of these transient species, which are often paramagnetic, are essential for elucidating reaction pathways. uantwerpen.beresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy stands out as a uniquely powerful technique for this purpose, as it is specifically sensitive to species with unpaired electrons, such as free radicals. researchgate.netnumberanalytics.combruker.com

The combination of analytical techniques can provide a more complete picture. For instance, coupling electrochemistry with EPR (SEC-EPR) allows for the in-situ detection of paramagnetic intermediates generated during redox processes. uantwerpen.be However, the short-lived nature of many intermediates often necessitates specialized methods like spin trapping or freeze-quenching to stabilize them for analysis. uantwerpen.be

Electron Paramagnetic Resonance (EPR) for Radical Pathway Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that directly detects paramagnetic species, making it an indispensable tool for studying radical-mediated reaction mechanisms. researchgate.netbruker.com The technique is founded on the principle of electron spin. An unpaired electron has a magnetic moment, which can align in one of two ways in an applied magnetic field. numberanalytics.com By irradiating a sample with microwaves in a strong magnetic field, transitions between these spin states can be induced, resulting in an absorption spectrum. numberanalytics.com Analysis of this spectrum provides a wealth of information about the radical's structure, environment, and dynamics. numberanalytics.combruker.com

The primary parameters derived from an EPR spectrum are the g-factor and hyperfine splitting constants (hfs). The g-factor helps in identifying the element where the unpaired electron is primarily located, while hyperfine splittings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N), revealing the molecular structure of the radical. researchgate.net

In the context of this compound and its derivatives, such as enol ethers, EPR can be instrumental in investigating reaction mechanisms. For example, in nickel-catalyzed reactions of enol ethers, low-temperature X-band EPR experiments can track the oxidation state of the nickel catalyst (e.g., Ni(I) and Ni(III) states) throughout the reaction. chinesechemsoc.org

To detect and identify short-lived organic radicals that may not be present in sufficient concentration for direct detection, a technique called spin trapping is often employed. uantwerpen.benih.gov This method involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to the reaction mixture. chinesechemsoc.org The spin trap reacts with the transient radical to form a much more stable paramagnetic radical adduct, which can be readily detected and characterized by EPR. chinesechemsoc.orgnih.gov This approach has been successfully used to identify 1-ethoxyethyl radicals in reactions involving diethyl ether, a close structural analog of this compound. nih.gov

A spin-trapping EPR experiment on a catalytic reaction involving an ether could yield a complex spectrum composed of multiple radical adducts. chinesechemsoc.org Deconvolution and simulation of the spectrum can identify the individual radical components and their relative concentrations. chinesechemsoc.org

Below is a table of simulated EPR data for radical adducts identified in a nickel-catalyzed reaction of an enol ether using DMPO as the spin trap, illustrating the type of data obtained from such experiments. chinesechemsoc.org

| Radical Adduct | g-value | Hyperfine Splitting Constants (Gauss) |

| DMPO-H | - | aN = 14.77, aH = 19.90 (2 β-H) |

| DMPO-R¹ | - | aN = 14.57, aH = 17.63 |

| DMPO-R² | - | aN = 14.53, aH = 20.76 |

| Data derived from a study on NiH-Catalyzed Reductive Hydrocarbonation of Enol Esters and Ethers. chinesechemsoc.org |

The relative concentrations of these trapped radicals can be monitored over time to gain insights into the reaction kinetics. chinesechemsoc.org For example, the ratio of different radical adducts can change as the reaction progresses, providing clues about the dominant reaction pathways at different stages. chinesechemsoc.org

Computational Chemistry and Theoretical Studies on 1 Methoxyoctane Systems

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While quantum mechanics methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in the condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a set of force fields. researchgate.net

For 1-methoxyoctane, MD simulations can provide detailed insights into its solvation in various media, such as water or organic solvents. Studies on similar long-chain ethers, like 2-nitrophenyloctyl ether (NPOE), have shown that the long aliphatic chain significantly impacts solvation properties and hinders the motion of solvating water molecules due to steric effects and hydrophobicity. researchgate.net Similarly, MD simulations of polyoxyethylene alkyl ethers in water have been used to study the dynamics of micelle formation, a process driven by the hydrophobic and hydrophilic parts of the molecules. acs.org

An MD simulation of this compound in an aqueous solution would reveal key information about its hydration shell, including:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute, providing a picture of the local solvent structure.

Hydrogen Bonding: The extent and lifetime of hydrogen bonds between the ether oxygen of this compound and water molecules can be quantified.

Diffusion Coefficients: The mobility of both the solute (this compound) and solvent molecules can be calculated. researchgate.net

These simulations are crucial for understanding physical properties like solubility and for modeling transport processes at interfaces.

Theoretical Modeling of Catalytic Mechanisms in this compound Reactions

This compound is a key intermediate in some industrial processes, such as the production of 1-octene (B94956) via catalytic cracking. mdpi.com Theoretical modeling is essential for understanding the mechanisms of these catalytic reactions at a molecular level.

DFT calculations are widely used to model catalytic cycles. For example, in palladium-catalyzed reactions of ethers, theoretical studies have elucidated the mechanism by mapping the energies of intermediates and transition states for steps like oxidative addition, ligand exchange, and reductive elimination. nih.govgoogle.com A proposed mechanism for a palladium-catalyzed synthesis of aryl ethers involves the oxidative addition of a Pd(0) complex to an aryl halide, followed by reaction with the alcohol and reductive elimination to yield the ether product. google.com

The catalytic cracking of this compound over zeolite catalysts to produce 1-octene and methanol (B129727) is another area where theoretical modeling can provide significant insights. DFT calculations can be used to model the adsorption of this compound onto the catalyst surface, the cleavage of the C-O bond facilitated by acidic sites on the zeolite, and the subsequent desorption of the products. pnas.org Studies on the related methanol-to-olefins (MTO) process use DFT to investigate reaction pathways and energetic barriers within the zeolite pores. pnas.org

Table 3: Key Steps in Catalytic Ether Reactions Amenable to Theoretical Modeling

| Catalytic Process | Key Mechanistic Step | Theoretical Method | Information Gained |

| Pd-Catalyzed Cross-Coupling | Oxidative Addition | DFT | Activation energy, geometry of Pd(II) intermediate nih.govgoogle.com |

| Pd-Catalyzed Cross-Coupling | Reductive Elimination | DFT | Energetics of C-O bond formation, product release nih.govgoogle.com |

| Zeolite-Catalyzed Cracking | Adsorption on Acid Site | DFT, ONIOM | Binding energy, structural changes upon adsorption pnas.org |

| Zeolite-Catalyzed Cracking | C-O Bond Scission | DFT | Transition state analysis, activation barrier for cracking mdpi.compnas.org |

Machine Learning Approaches in Predicting Reactivity and Synthetic Outcomes

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict molecular properties, reaction outcomes, and to accelerate the discovery of new materials and catalysts. rsc.org For systems involving this compound, ML can be applied in several ways.

One major application is the prediction of reaction outcomes. By training neural networks on large databases of known chemical reactions, ML models can learn to predict the major product of a reaction given a set of reactants and reagents. nih.govacs.org This approach combines reaction templates with the pattern recognition capabilities of neural networks to assess the likelihood of different potential products. nih.gov For a reaction involving this compound, such a model could predict the products of, for example, an oxidation or a coupling reaction under specific conditions.

ML models are also being developed to predict fundamental kinetic and thermodynamic properties. For instance, ML has been used to predict reaction rate constants for intramolecular hydrogen migration in ether peroxy radicals, significantly outperforming traditional generic rate rules. acs.org Descriptors used in these models can include structural features and energetic properties derived from quantum chemistry calculations. acs.orgresearchgate.net Other ML models are trained to predict physical properties like Henry's Law constants for various organic compounds, including ethers, based on molecular descriptors. mdpi.com This could be used to predict the environmental partitioning of this compound.

Furthermore, in the context of catalyst development, ML can accelerate the discovery of optimal catalysts by predicting their performance based on their structural features, bypassing the need for extensive experimental screening. researchgate.net

Table 4: Applications of Machine Learning in the Study of Ethers

Research Applications and Emerging Roles of 1 Methoxyoctane in Chemical Science

Industrial Processes and Fine Chemical Synthesis

1-Methoxyoctane, also known as octyl methyl ether, is a significant compound in industrial chemistry, primarily serving as a key intermediate in the synthesis of valuable chemicals. Its structural features, an eight-carbon chain coupled with a methoxy (B1213986) group, allow for its application in various chemical transformations.

Production of Linear Alpha-Olefins (e.g., 1-Octene) for Polymer Chemistry

A primary industrial application of this compound is its role as a precursor in the production of 1-octene (B94956), a crucial comonomer in the synthesis of polymers like linear low-density polyethylene (B3416737) (LLDPE). The demand for 1-octene has surged due to its role in creating high-performance plastics.

The commercial process, notably employed by companies like Dow Chemical, involves a multi-step synthesis. researchgate.netin-academy.uz This process begins with the telomerization of 1,3-butadiene (B125203) with methanol (B129727), catalyzed by a palladium-based system, to produce 1-methoxy-2,7-octadiene (B8591526). researchgate.netrsc.org This intermediate is then hydrogenated to yield this compound. researchgate.netrsc.org The final step involves the high-temperature cracking (decomposition) of this compound over a catalyst, such as γ-Al₂O₃, to produce 1-octene and methanol. researchgate.net The methanol can then be recycled back into the initial telomerization step, enhancing the process's atom economy. researchgate.net

| Stage | Reaction | Key Reagents/Catalysts | Product |

| 1. Telomerization | 1,3-Butadiene + Methanol | Palladium catalyst | 1-Methoxy-2,7-octadiene |

| 2. Hydrogenation | 1-Methoxy-2,7-octadiene + H₂ | Hydrogenation catalyst (e.g., Pd/C) | This compound |

| 3. Cracking | This compound | High temperature, γ-Al₂O₃ catalyst | 1-Octene + Methanol |

This synthetic route is advantageous as it allows for the on-purpose production of 1-octene, as opposed to processes that yield a broad distribution of alpha-olefins. researchgate.net Research continues to focus on optimizing the catalyst systems for the initial telomerization step to improve selectivity and efficiency. rsc.org

Role as an Intermediate in the Production of Octene Derivatives

Beyond the production of 1-octene, this compound serves as a versatile intermediate for creating various other octene derivatives. smolecule.comontosight.ai The ether linkage in this compound can be cleaved under specific conditions to yield octanol (B41247), which can then be used in further chemical syntheses. google.com Additionally, the octane (B31449) backbone can be functionalized to produce a range of compounds for use in pharmaceuticals, agrochemicals, and surfactants. ontosight.ai

Solvent Applications in Organic Reactions

This compound's properties as a colorless liquid with a boiling point of approximately 174-176°C and miscibility with most organic solvents make it a suitable solvent for various organic reactions. ontosight.ai Its ether functionality allows it to dissolve a wide range of organic compounds, enhancing the efficiency of chemical processes. smolecule.comlookchem.com As a non-polar solvent, it is particularly effective for reactions involving hydrophobic substances.

Extraction and Separation Methodologies

The hydrophobic nature of the octyl chain in this compound makes it useful in extraction and separation processes. smolecule.com It can be employed to extract nonpolar compounds from aqueous solutions or other complex mixtures. In industrial settings, distillation processes are used to separate this compound from reaction mixtures, such as in the purification of 1-octene. google.com

Explorations in Biofuel Development and Related Energy Research

There is growing interest in this compound as a potential biofuel or fuel additive. ontosight.ai Biofuels are considered a more sustainable energy source compared to fossil fuels, and research is ongoing to develop efficient methods for their production from renewable resources like biomass. biofueljournal.commdpi.comd-nb.info The high energy density and relatively low toxicity of this compound make it an attractive candidate for further investigation in the field of energy research. ontosight.ai The conversion of biomass into biofuels can be achieved through various thermochemical and biological processes, and the development of advanced nanocatalysts is a key area of research to improve the efficiency of these conversions. biofueljournal.com

Design and Synthesis of this compound Derivatives

Synthetic Strategies for Functionalized Analogues (e.g., 1,1-Difluoro-1-methoxyoctane)

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The synthesis of fluorinated analogues of this compound, such as 1,1-difluoro-1-methoxyoctane, requires specialized fluorination techniques, as direct fluorination is often not feasible. General strategies for preparing gem-difluoro ethers often involve the fluorination of a suitable precursor carbonyl compound or thioacetal, or the construction of the difluoromethoxy group from a fluorinated building block.

A potential synthetic pathway could start from octanal (B89490), the aldehyde corresponding to the octyl chain. This approach can be summarized in the following steps:

Table 1: Proposed Synthetic Pathway for 1,1-Difluoro-1-methoxyoctane

| Step | Reaction | Description |

| 1 | Thioacetal Formation | Octanal is reacted with a dithiol (e.g., 1,3-propanedithiol) under acidic conditions to form the corresponding dithiane. This protects the aldehyde group and prepares it for fluorination. |

| 2 | Oxidative Desulfurization-Fluorination | The dithiane is treated with an oxidative fluorinating agent, such as N-iodosuccinimide (NIS) and a fluoride (B91410) source (e.g., Py-HF). This reaction replaces the C-S bonds with C-F bonds, yielding 1,1-difluorooctane. |

| 3 | Functionalization and Etherification | A more versatile approach involves creating a difluorovinyl intermediate. nii.ac.jp For instance, 1,1,1-trifluoro-2-iodoethane (B141898) can be used to generate a 1-iodo-2,2-difluorovinyllithium species. nii.ac.jp This can react with a carbonyl compound, and subsequent steps can lead to various functionalized difluoro compounds. Adapting this to create a methoxy ether would involve a nucleophilic substitution reaction where methanol or sodium methoxide (B1231860) displaces a leaving group at the C1 position, although this is challenging on a difluorinated carbon. |

| 4 | Alternative: From 1,1-Difluoro-1-alkenes | Another general method involves the synthesis of 1,1-difluoroallenes which can then undergo further reactions. orgsyn.org While not a direct route to the target saturated ether, these intermediates are versatile for creating complex fluorinated molecules. |

The synthesis of gem-difluoro compounds is a significant area of research, particularly because the difluoromethylene group is a recognized bioisostere for carbonyl groups, ethers, and other functionalities in medicinal chemistry. beilstein-journals.org

Structure-Activity Relationship Studies of Modified Methoxyalkanes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. gardp.orgopenaccessjournals.comoncodesign-services.com For simple molecules like methoxyalkanes, SAR studies explore how modifications to the alkyl chain or the methoxy group can tune the molecule's characteristics.

The core principle of SAR is that even minor structural changes can lead to significant shifts in a molecule's interactions with biological targets or its bulk material properties. oncodesign-services.com Key parameters that are systematically varied include:

Alkyl Chain Length and Branching: Altering the length of the octane chain affects lipophilicity (fat-solubility), which influences how the molecule is absorbed, distributed, and metabolized in a biological system. nih.gov Branching can increase metabolic stability by blocking sites of enzymatic oxidation.

Introduction of Unsaturation: Incorporating double or triple bonds into the alkyl chain introduces conformational rigidity and potential new interaction points (e.g., π-π stacking).

Addition of Functional Groups: The introduction of polar groups (e.g., hydroxyl, amine) or halogens (e.g., fluorine) can drastically change a molecule's polarity, solubility, and ability to form hydrogen bonds. nih.gov

A key aspect of SAR is comparing the reactivity and properties of a modified compound to its parent or related structures. For example, in a dual-catalytic system designed for the functionalization of alcohols, 1-octanol (B28484) could be temporarily oxidized to an aldehyde intermediate, enabling a subsequent reaction at the beta-carbon. However, this compound, its ether derivative, was shown to be unreactive under the same conditions because the methoxy group cannot be oxidized to an aldehyde. chemrxiv.org This demonstrates a clear structure-activity difference: the ether linkage in this compound renders the molecule inert to this specific "hydrogen borrowing" catalytic cycle, highlighting the importance of the terminal functional group for this transformation. chemrxiv.org

Table 2: SAR Principles Applied to Methoxyalkanes

| Structural Modification | Effect on Physicochemical Properties | Potential Impact on Activity/Application |

| Increase Alkyl Chain Length | Increases lipophilicity, boiling point; decreases water solubility. | May enhance membrane permeability in biological systems; alters solvent properties. nih.gov |

| Introduce Chain Branching | Lowers melting/boiling point compared to linear isomer; can sterically hinder reactions. | Can improve metabolic stability by preventing enzymatic degradation. nih.gov |

| Introduce Fluorine Atoms | Increases metabolic stability (strong C-F bond); alters electronic properties and conformation; can increase binding affinity. | Key strategy in drug design to improve pharmacokinetic profiles. beilstein-journals.orgnih.gov |

| Replace Methoxy with Hydroxy | Introduces hydrogen bond donor capability; increases polarity and water solubility. | Changes reactivity, enabling reactions like oxidation that are not possible for the ether. chemrxiv.org |

These systematic modifications allow chemists to rationally design new molecules with enhanced potency, better selectivity, or improved material characteristics based on the knowledge gained from SAR studies. gardp.orgcbcs.se

Potential in Medicinal Chemistry and Advanced Materials through Derivatization

The true potential of this compound lies in its use as a scaffold for creating more complex, high-value molecules through chemical derivatization. lookchem.comontosight.ai Its simple structure, consisting of a flexible eight-carbon chain and a methoxy group, provides a basic framework that can be extensively modified.

In Medicinal Chemistry:

The development of new therapeutic agents often relies on the synthesis and optimization of lead compounds. openaccessjournals.comnih.gov While this compound itself has no noted therapeutic activity, its derivatives, particularly halogenated ones, hold potential. The introduction of fluorine, as discussed for 1,1-difluoro-1-methoxyoctane, is a well-established strategy in drug design. nih.gov The C-F bond is strong, and replacing C-H with C-F bonds can block metabolic pathways, increasing a drug's half-life. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the conformation of the molecule, potentially leading to stronger binding with target proteins. beilstein-journals.org

Derivatization of the this compound backbone could lead to novel compounds for evaluation against various diseases. For instance, by incorporating pharmacophores (the essential features of a molecule responsible for its biological activity), the simple alkyl ether can be transformed into a candidate for structure-based drug design. gardp.org The long alkyl chain could be tailored to fit into hydrophobic pockets of enzymes or receptors.

In Advanced Materials:

The precursor to this compound, 1-methoxy-2,7-octadiene, is an important industrial intermediate. rsc.org It is produced via the telomerization of 1,3-butadiene with methanol. rsc.org This intermediate can be hydrogenated to produce this compound, which is then cracked at high temperatures to yield 1-octene, a valuable comonomer in polymer production (e.g., for polyethylene). rsc.org

Beyond this role, functionalized derivatives of this compound could serve as building blocks for new polymers and materials. For example, introducing reactive groups onto the octyl chain would allow it to be polymerized or grafted onto other polymer backbones. beilstein-journals.orgmdpi.com This could be used to create polymers with tailored properties, such as:

Specialty Solvents: The balance of a non-polar alkyl chain and a polar ether group makes this compound and its analogues interesting solvents. smolecule.com

Functionalized Polymers: By creating derivatives with vinyl, carboxyl, or amino groups, new monomers can be synthesized. Polymerization of these monomers could yield materials with specific surface properties, enhanced thermal stability, or different mechanical characteristics. beilstein-journals.org For example, diverting the telomerization reaction of butadiene with aryl boronic derivatives can create aryl-substituted dienes, demonstrating a pathway to complex, functionalized long-chain molecules from simple precursors. acs.org

Through targeted derivatization, the simple this compound framework can be leveraged to generate a wide array of complex molecules with potential applications in fields ranging from targeted therapeutics to high-performance polymers.

Future Research Directions and Outstanding Challenges for 1 Methoxyoctane Chemistry

Development of Sustainable and Green Synthetic Routes

The industrial production of 1-methoxyoctane is primarily an intermediate step in a larger process to create 1-octene (B94956), which involves the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with methanol (B129727), followed by hydrogenation and subsequent thermal cracking. rsc.orgresearchgate.net While efficient, there is a growing imperative to develop more sustainable and environmentally benign synthetic methodologies.

Future research will likely focus on several key areas:

Alternative Reagents and Feedstocks: A significant challenge is to move away from petroleum-based feedstocks. Research into the etherification of 1-alkenes, such as 1-octene, with bio-derived ethanol (B145695) over solid acid catalysts like zeolite beta has shown promise for greener ether production. psu.edu Another avenue involves using less hazardous methylating agents. For instance, dimethyl sulfite (B76179) has been investigated as a greener alternative for the methylation of 1-octanol (B28484), with aluminum oxide showing good conversion rates. lookchem.com Similarly, dimethyl carbonate is recognized as a green reagent that can substitute for toxic methyl halides. sciforum.net

Advanced Catalytic Systems: The development of heterogeneous catalysts is central to green chemistry as they simplify catalyst recovery and reuse. alfa-chemistry.com For ether synthesis, novel systems like a zirconium oxide-supported platinum-molybdenum catalyst have been reported for the clean conversion of esters into unsymmetrical ethers. eurekalert.org For the synthesis of arylmethyl ethers, FeHYmmm zeolite, a catalyst with a hierarchical pore structure, has been shown to be effective with green reagents like dimethyl carbonate. sciforum.net The goal is to design highly active, selective, and recyclable catalysts that operate under mild conditions.

Energy-Efficient Processes: Exploring energy-efficient reaction methods such as microwave-assisted or sonochemical reactions could significantly reduce the carbon footprint of ether synthesis. alfa-chemistry.com These techniques can enhance reaction rates and yields, often with lower energy consumption compared to conventional heating.

Table 1: Promising Green Synthesis Strategies for Ethers like this compound

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Bio-derived Alcohols | Using alcohols like bio-ethanol for the hydroalkoxylation of alkenes. | Reduces reliance on fossil fuels; utilizes renewable resources. | psu.edu |

| Green Methylating Agents | Employing reagents like dimethyl sulfite or dimethyl carbonate instead of toxic methyl halides. | Improves safety profile and reduces hazardous waste. | lookchem.comsciforum.net |

| Heterogeneous Catalysis | Using solid catalysts such as zeolites or supported metals (e.g., Pt-Mo/ZrO₂, Al₂O₃). | Facilitates easy catalyst separation and recycling, minimizing waste. | psu.edulookchem.comeurekalert.org |

| Renewable Feedstock Conversion | Developing pathways from biomass-derived materials, such as triglycerides or esters, to ethers. | Creates a fully sustainable production lifecycle. | eurekalert.org |

In-depth Mechanistic Studies of Complex Transformations

A deeper mechanistic understanding of the reactions involving this compound is crucial for optimizing existing processes and designing new transformations. While the general pathways for its industrial synthesis are known, subtle complexities that affect yield and selectivity remain areas for active investigation.

An outstanding challenge is to elucidate the precise mechanisms of side reactions and catalyst deactivation. For example, one study investigating the platinum-catalyzed hydration of 1-octene unexpectedly produced this compound. rsc.org The proposed mechanism involves the reaction of hydroperoxide impurities in the olefin feedstock, leading to a complex Hock rearrangement. rsc.org Further investigation into such unexpected pathways could reveal new synthetic opportunities. Similarly, the formation of byproducts like (this compound-1,3-diyl)dibenzene during certain catalytic alkylations suggests the operation of intricate reaction networks that warrant detailed study. uniovi.es

Future research should leverage advanced analytical and computational tools:

In-situ Spectroscopy: Techniques such as ATR-FTIR, Raman, and NMR spectroscopy can monitor reactions in real-time, providing valuable data on transient intermediates and the state of the catalyst under operating conditions.

Computational Chemistry: Density Functional Theory (DFT) and other modeling methods can be used to map potential energy surfaces, calculate reaction barriers, and visualize transition states. This can help validate proposed mechanisms, such as the palladium-mediated π-allyl pathway in the telomerization of butadiene, and guide the design of more efficient catalysts. Mechanistic studies have already indicated that the active palladium species in this process contains only a single coordinated phosphine (B1218219) ligand, a detail crucial for catalyst optimization. rsc.org

A thorough understanding of the high-temperature cracking of this compound to 1-octene and methanol on γ-Al₂O₃ catalysts is another critical area. Elucidating the surface chemistry and kinetics of this transformation could lead to catalysts with higher selectivity and longer lifetimes.

Expansion of Catalytic Applications

Currently, the most significant catalytic application of this compound is as a stable, transportable intermediate for the production of 1-octene. researchgate.net However, its chemical structure suggests potential for a broader range of catalytic applications.

A key challenge is to move beyond its role as a precursor and utilize this compound as a versatile building block or a functional solvent.

As a Substrate: The ether linkage and the octyl chain are potential sites for catalytic functionalization. Research could explore C-O bond cleavage reactions to generate octanol (B41247) or other octyl-containing compounds under milder conditions than thermal cracking. Conversely, catalytic C-H activation of the alkyl chain could open pathways to a variety of functionalized ethers with applications as surfactants or specialty lubricants.

As a Catalytic Medium: this compound is used as a solvent in some organic reactions. lookchem.com Its properties could be exploited more systematically, particularly in systems where its ether functionality can play an active role in stabilizing catalytic species or intermediates.

Advanced Synthesis Catalysts: The development of catalysts for the synthesis of this compound and its precursor, 1-methoxy-2,7-octadiene (B8591526), remains a vibrant area of research. Significant progress has been made using palladium systems with specialized phosphine ligands, such as difurylalkylphosphines, or N-heterocyclic carbene (NHC) ligands, which have demonstrated superior selectivity compared to traditional triphenylphosphine. rsc.org Future work will focus on creating even more active and robust catalysts that can operate at lower temperatures and catalyst loadings.

Table 2: Current and Potential Catalytic Systems in this compound Chemistry

| Process | Catalyst System | Purpose | Reference |

|---|---|---|---|

| Telomerization of Butadiene | Palladium/Triarylphosphine | Synthesis of 1-methoxy-2,7-octadiene (precursor). | researchgate.net |

| Telomerization of Butadiene | Palladium/N-Heterocyclic Carbene (NHC) | Improved selectivity for 1-methoxy-2,7-octadiene. | |

| Hydrogenation | Pd/C | Conversion of 1-methoxy-2,7-octadiene to this compound. | |

| Cracking | γ-Al₂O₃ | Decomposition of this compound to 1-octene and methanol. | |

| Methylation of 1-Octanol | Aluminum Oxide | Potential green synthesis route to this compound. | lookchem.com |

| Ester to Ether Conversion | Pt-Mo/ZrO₂ | Potential sustainable route to various ethers. | eurekalert.org |

Integration with Flow Chemistry and Process Intensification

The industrial synthesis of 1-octene via this compound is a continuous process, but there is considerable scope for improvement through the principles of flow chemistry and process intensification. researchgate.netresearchgate.net These approaches aim to make chemical processes safer, more efficient, and more scalable by using continuous reactors, such as packed beds or microreactors.

The etherification of 1-alkenes with ethanol has already been demonstrated in a fixed-bed continuous reactor, highlighting the feasibility of flow processes for this reaction class. psu.edu Future research should focus on applying these concepts to the specific steps of this compound chemistry:

Hydrogenation: The hydrogenation of 1-methoxy-2,7-octadiene is exothermic. Using flow reactors with high surface-area-to-volume ratios allows for superior temperature control, preventing hotspots that can lead to side reactions or catalyst degradation and improving the safety of the process.

Thermal Cracking: The endothermic cracking of this compound requires significant energy input at high temperatures. Microreactors or specialized fixed-bed reactors can provide more efficient heat transfer, leading to better energy utilization and more precise control over residence time, which can maximize the yield of the desired 1-octene product.

Adopting advanced process analytical technology (PAT) within these flow systems will be essential for real-time monitoring and control, ensuring consistent product quality and optimizing performance.

Exploration of New Derivatization Strategies for Specialized Applications

One of the most exciting future directions for this compound chemistry lies in its use as a molecular fragment for creating high-value, specialized materials. The combination of a flexible eight-carbon chain and a methoxy (B1213986) group provides a unique structural motif that can be tailored for specific functions.

A significant breakthrough has been the incorporation of a this compound side chain into polymer donors used in organic solar cells. researchgate.net In one study, a polymer known as PTB2, which features this side chain, contributed to a high short-circuit current and fill factor in a polymer-based solar cell, demonstrating that derivatization can lead to advanced materials for organic electronics. researchgate.net

Outstanding challenges and future research directions include:

Functional Materials: Systematically exploring how the this compound moiety influences the properties of conjugated polymers and small molecules for applications in transistors, LEDs, and sensors.

Specialty Chemicals: The compound is already noted for its potential in the fragrance and flavor industry due to its aroma. lookchem.comontosight.ai Derivatization of the octyl chain could create a library of new fragrance compounds with tailored scent profiles and volatilities.

Surfactants and Lubricants: this compound is an intermediate for surfactants and a potential component of lubricants. ontosight.ai Introducing polar functional groups (e.g., hydroxyl, carboxyl) at specific positions on the alkyl chain through selective C-H functionalization could yield novel amphiphilic molecules with enhanced surfactant or lubricating properties. The development of synthetic strategies to achieve such selective derivatization on a simple alkyl ether remains a significant synthetic challenge.

Table 3: Derivatization Strategies and Potential Applications

| Derivatization Strategy | Target Application | Rationale | Reference |

|---|---|---|---|

| Incorporation as a polymer side chain | Organic Solar Cells / Electronics | Fine-tunes solubility, morphology, and electronic properties of semiconducting polymers. | researchgate.net |

| Functionalization of the alkyl chain | Fragrances & Flavors | Creates new derivatives with unique aromas and physical properties. | lookchem.comontosight.ai |

| Introduction of polar groups | Surfactants & Agrochemicals | Generates amphiphilic molecules for use as emulsifiers or delivery agents. | ontosight.ai |

| Chain modification | Lubricants & Biofuels | Alters viscosity, energy density, and combustion properties. | ontosight.ai |

Q & A

Q. What are the key physicochemical properties of 1-Methoxyoctane, and how can they inform experimental design?

- Methodological Answer : The molecular formula C₉H₂₀O (CAS 929-56-6) defines its basic structure . Critical properties include:

- Boiling Point : ~195–200°C (estimated via analogous alkoxyalkanes).

- Density : ~0.82–0.85 g/cm³ (based on alkyl ether analogs).

- Solubility : Hydrophobic; miscible with nonpolar solvents (e.g., hexane, chloroform).

For precise measurements, consult the NIST Chemistry WebBook for validated thermochemical data . Experimental design should account for its volatility and flammability by using inert atmospheres (e.g., nitrogen) during reflux or distillation .

Q. How can researchers verify the purity and identity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use GC-MS to confirm retention time and molecular ion peaks (m/z ≈ 144 for [M]+) .

- Spectroscopy : Compare NMR (¹H and ¹³C) with reference

- ¹H NMR : δ 3.2–3.4 ppm (methoxy group), δ 1.2–1.6 ppm (octyl chain methylene protons).

- FTIR : Strong C-O-C stretch at ~1100 cm⁻¹ .

- Elemental Analysis : Validate %C, %H, and %O within ±0.3% of theoretical values.

For new syntheses, include full characterization data in the main manuscript, reserving detailed spectra for supplementary materials .

Advanced Research Questions

Q. What experimental precautions are critical when handling this compound due to its stability and potential hazards?

- Methodological Answer :

- Peroxide Risk : Monitor for peroxide formation during long-term storage. Use inhibitor-stabilized solvents or test with peroxide strips quarterly .

- Safety Protocols :

- Ventilation : Use fume hoods for volatile emissions.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Document all safety measures in the experimental section to ensure reproducibility .

Q. How can conflicting spectral or chromatographic data for this compound be resolved in peer-reviewed studies?

- Methodological Answer :

- Cross-Validation : Compare results across multiple techniques (e.g., GC-MS, NMR, and IR) to rule out instrumental artifacts .

- Reference Standards : Use commercially validated standards (e.g., NIST-certified) to calibrate instruments .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets, particularly when comparing batch syntheses .

Report contradictions transparently in the "Results and Discussion" section, proposing hypotheses for variability (e.g., trace moisture in reactions) .

Q. What environmental and toxicological considerations are relevant for this compound in ecotoxicity studies?

- Methodological Answer :

- Aquatic Toxicity : Test acute toxicity using Daphnia magna or zebrafish embryos (LC₅₀ protocols) due to its hydrophobic nature and potential bioaccumulation .

- Degradation Pathways : Investigate hydrolytic stability under varied pH and UV exposure to assess persistence .

- Waste Management : Use closed-loop systems for solvent recovery and partner with certified waste disposal services to mitigate ecological risks .

Include regulatory compliance data (e.g., TSCA, REACH) in the "Supporting Information" .

Key Research Challenges

- Synthetic Yield Optimization : Varying alkylation conditions (e.g., NaH vs. K₂CO₃ as bases) may impact etherification efficiency.

- Long-Term Stability : Monitor peroxide formation and decomposition byproducts in storage studies .

- Data Reproducibility : Address batch-to-batch variability by standardizing reaction parameters (temperature, solvent purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.